4-Amino-2,6-dichloropyridine
CAS No.: 2587-02-2
Cat. No.: VC20758633
Molecular Formula: C5H4Cl2N2
Molecular Weight: 163 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2587-02-2 |
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Molecular Formula | C5H4Cl2N2 |
Molecular Weight | 163 g/mol |
IUPAC Name | 2,6-dichloropyridin-4-amine |
Standard InChI | InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) |
Standard InChI Key | WAEZOSSWRXDWAX-UHFFFAOYSA-N |
SMILES | C1=C(C=C(N=C1Cl)Cl)N |
Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)N |
Basic Characteristics and Identification
4-Amino-2,6-dichloropyridine is a chlorinated aminopyridine derivative with two chlorine atoms at positions 2 and 6, and an amino group at position 4 on the pyridine ring. It serves as an essential intermediate in numerous chemical synthesis pathways.
Identification Parameters
The compound is characterized by several identification parameters that allow for its precise recognition in laboratory and industrial settings.
Parameter | Value |
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CAS Registry Number | 2587-02-2 |
Molecular Formula | C5H4Cl2N2 |
Molecular Weight | 163 |
EINECS Number | 629-221-6 |
InChIKey | WAEZOSSWRXDWAX-UHFFFAOYSA-N |
NIST Chemistry Reference | Pyridine, 4-amino-2,6-dichloro-(2587-02-2) |
Common Synonyms
The compound is known by multiple synonyms in scientific and commercial contexts:
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2,6-Dichloropyridine-4-amine
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4-Amino-2,6-dichloropyridine, 98+%
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4-Amino-2,6-dichloropyridine, 97%
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NSC 136573
Physical and Chemical Properties
4-Amino-2,6-dichloropyridine exhibits distinct physical and chemical properties that influence its handling, storage, and applications in various chemical processes.
Physical State and Appearance
The compound appears as a white to buff-colored powder at room temperature . Its physical state makes it manageable for laboratory and industrial applications.
Thermodynamic Properties
Property | Value |
---|---|
Melting Point | 169-173°C (literature value) |
Boiling Point | 336.7±37.0°C (predicted) |
Density | 1.497±0.06 g/cm³ (predicted) |
Solubility Profile
The compound demonstrates limited solubility in common organic solvents:
This solubility profile is important for purification processes and formulation development.
Acid-Base Properties
The predicted pKa value indicates that 4-Amino-2,6-dichloropyridine can function as a weak base due to the presence of the amino group, though the electron-withdrawing effects of the chlorine atoms reduce its basicity compared to unsubstituted aminopyridines.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-Amino-2,6-dichloropyridine, with varying degrees of efficiency and complexity.
Nitration-Reduction Pathway
While the search results don't provide specific details for 4-Amino-2,6-dichloropyridine synthesis, they describe a similar process for the related compound 4-Amino-2-chloropyridine, which can be adapted:
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Oxidation of the corresponding dichloropyridine to form an N-oxide intermediate
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Nitration at the 4-position in sulfuric acid medium to introduce a nitro group
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Reduction of the nitro group to an amino group using iron powder in acetic acid
This approach is economical as it uses common chemical reagents, has simple steps, and yields high reaction products.
Raw Materials
The synthesis of 4-Amino-2,6-dichloropyridine typically requires the following raw materials:
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Ethanol
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Hydrochloric acid
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Ethyl acetate
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Diethyl ether
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Sulfuric acid
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Acetic acid
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Nitric acid
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Potassium carbonate
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Sodium carbonate
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Chloroform
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Sodium sulfate
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Acetone
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Hydrogen peroxide
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Iron
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Trifluoroacetic acid
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Phosphorus trichloride
Recent Advances
Recent research has focused on developing more efficient synthetic routes for 4-Amino-2,6-dichloropyridine and its derivatives. A publication from 2016 mentions "A facile synthetic route" to this important compound, suggesting ongoing efforts to improve synthesis methods .
Applications and Uses
4-Amino-2,6-dichloropyridine serves multiple functions across different industries, particularly in pharmaceutical and agrochemical development.
Pharmaceutical Applications
The compound is categorized under several product categories relevant to pharmaceutical development:
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Building Blocks
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Nucleotides and Nucleosides
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Bases & Related Reagents
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Chemical Synthesis intermediates
Classification Parameter | Designation |
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GHS Signal Word | Warning |
Hazard Class | IRRITANT |
Hazard Codes | Xi |
WGK Germany | 3 (High hazard to waters) |
Hazard Statements
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H312: Harmful in contact with skin
Precautionary Statements
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash thoroughly after handling
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P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
First Aid Measures
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Eye Contact: Wash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from eye and moving the eyelids by occasionally lifting the upper and lower lids.
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Skin Contact: Remove contaminated clothing and wash affected areas thoroughly.
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Inhalation: Remove from exposure area to fresh air.
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